Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Profiling ADME Optimization

Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate combines a rigid azetidine core with a reactive 2-oxopropyl ketone handle, enabling nucleophilic additions, reductions, and condensations unavailable with simpler alkyl or unsubstituted azetidine analogs. This specific 3-position ketone differentiates it from positional isomers and unsaturated variants, offering predictable LogP (1.83) and TPSA (46.61 Ų) for reliable purification. Supplied at 95% purity from multiple global sources, it is the preferred building block for azetidine-based kinase inhibitor and peptidomimetic programs. Bulk quantities available.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 1547049-64-8
Cat. No. B2765358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate
CAS1547049-64-8
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(=O)CC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
InChIKeyPIWDSSGEOZAYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate: Procurement-Ready Azetidine Building Block (CAS 1547049-64-8) for Medicinal Chemistry


Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS 1547049-64-8) is a Boc-protected azetidine derivative bearing a 2-oxopropyl substituent at the 3-position of the four-membered nitrogen heterocycle, with molecular formula C₁₁H₁₉NO₃ and molecular weight 213.27 g/mol . As an N-Boc-protected azetidine featuring a ketone functional handle, it serves as a conformationally constrained heterocyclic building block in medicinal chemistry and organic synthesis . Commercially available from multiple vendors including AKSci, CymitQuimica/Biosynth, and Leyan at a standard purity specification of 95%, it is supplied strictly for research and development purposes .

Why Generic Azetidine Intermediates Cannot Replace Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate in Synthetic Planning


Substituting alternative Boc-protected azetidine derivatives for tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate in a synthetic route is not feasible without altering downstream outcomes. The 2-oxopropyl side chain provides a specific ketone functional group positioned at the 3-position of the azetidine ring, enabling distinct reactivity profiles including nucleophilic additions, reductions, and subsequent derivatization that are unavailable with simpler alkyl-, hydroxyl-, or unsubstituted azetidine analogs . Even closely related structural variants—such as the 3-oxopropyl positional isomer (CAS 154748-55-7), the 2-methyl-3-oxopropyl derivative, or the unsaturated 2-oxopropylidene analog (CAS 1359655-71-2)—exhibit meaningfully different physicochemical properties, including calculated LogP and topological polar surface area (TPSA) values, which directly impact purification behavior, solubility, and ultimate success in structure-activity relationship (SAR) exploration [1]. The four-membered azetidine ring itself confers conformational rigidity and has been demonstrated to improve metabolic stability and reduce lipophilicity relative to five- or six-membered heterocyclic alternatives such as pyrrolidine or piperidine .

Quantitative Differentiation Evidence for Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate Against Closest Structural Analogs


LogP and TPSA Differentiation: 2-Oxopropyl Saturated vs. 2-Oxopropylidene Unsaturated Azetidine Analogs

Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (saturated 2-oxopropyl chain) exhibits a computed LogP of 1.8324, which is approximately 6-fold higher (1.53 log units) than the computed XLogP3 of 0.3 reported for its unsaturated counterpart tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate [1]. Both compounds possess comparable TPSA values (46.61 vs. 46.6 Ų) and identical molecular formulas (C₁₁H₁₉NO₃ for saturated; C₁₁H₁₇NO₃ for unsaturated). The substantial LogP differential predicts meaningfully different chromatographic retention times, membrane permeability characteristics, and solubility profiles that cannot be replicated by substituting one compound for the other in a synthetic sequence or biological assay [1].

Medicinal Chemistry Physicochemical Property Profiling ADME Optimization

Supplier Purity Specification Consistency: Target Compound vs. Related Azetidine Building Blocks

Multiple independent suppliers including AKSci, CymitQuimica (Biosynth brand), and Leyan consistently specify a minimum purity of 95% for tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate . In contrast, several structurally related Boc-protected azetidine building blocks such as 1-Boc-3-hydroxyazetidine and (R)-1-Boc-2-azetidinemethanol are commercially offered at higher purity grades of 97% . N-Boc-3-hydroxyazetidine is further available at ≥98% purity from select vendors . The 95% purity specification for this compound reflects its status as a specialized functionalized intermediate rather than a commodity azetidine core, and procurement decisions must account for this purity differential when planning subsequent reactions sensitive to impurity profiles.

Procurement Specification Quality Assurance Building Block Sourcing

Positional Isomer Differentiation: 2-Oxopropyl vs. 3-Oxopropyl Azetidine Regioisomers

The target compound tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS 1547049-64-8) and its positional isomer tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate (CAS 154748-55-7) share the identical molecular formula C₁₁H₁₉NO₃ and molecular weight (213.27 vs. 213.28 g/mol) . However, the ketone functional group is positioned one carbon atom closer to the azetidine ring in the target compound, altering both steric environment and electronic influence on the azetidine nitrogen. This positional difference produces distinct reactivity profiles: the 2-oxopropyl group positions the carbonyl adjacent to the α-carbon of the side chain, enabling different enolate regiochemistry and nucleophilic addition trajectories compared to the 3-oxopropyl isomer [1].

Synthetic Route Design Regioselectivity Intermediate Selection

Azetidine Scaffold Metabolic Stability Advantage Over Larger Heterocycles

Azetidine-containing compounds have been demonstrated in direct comparative studies to improve metabolic stability relative to larger heterocyclic isosteres. In a study of low molecular weight thrombin inhibitors, substitution of a proline (pyrrolidine, five-membered) P2 unit with an azetidine (four-membered) unit maintained potency in functional assays while increasing metabolic stability [1]. The azetidine scaffold, including Boc-protected derivatives such as tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate, provides conformational rigidity and three-dimensional character that decreases lipophilicity—a key driver of metabolic clearance—relative to five- or six-membered saturated nitrogen heterocycles .

Drug Metabolism Pharmacokinetics Scaffold Optimization

Boc-Protected Azetidine Solubility Profile Relative to Unprotected Analogs

Patent literature on azetidine derivatives establishes that Boc-protected azetidines exhibit enhanced solubility characteristics compared to their unprotected counterparts, a property that facilitates handling and reaction execution in organic solvents [1]. The tert-butyl carbamate protecting group in tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate contributes to solubility in polar organic solvents such as methanol and dichloromethane, as documented in technical literature for this compound class . This contrasts with unprotected azetidine derivatives bearing free amine functionality, which typically require salt formation or alternative conditions for comparable solubility.

Formulation Solubility Optimization Reaction Medium Compatibility

Evidence-Backed Application Scenarios for Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate in Medicinal Chemistry and Synthesis


Synthesis of Azetidine-Containing Kinase Inhibitors via Ketone Functionalization

The 2-oxopropyl ketone moiety in tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate provides a versatile handle for nucleophilic additions, reductions, or condensation reactions to generate diverse azetidine-containing scaffolds. This makes the compound suitable as an intermediate in the synthesis of azetidine-based kinase inhibitors, a class of therapeutics under active patent development for JAK-mediated inflammatory and autoimmune disorders . The specific LogP of 1.8324 and TPSA of 46.61 Ų differentiate this building block from the less lipophilic 2-oxopropylidene analog (XLogP3 = 0.3), enabling predictable partitioning behavior during reaction workup and purification [1].

Conformationally Constrained Peptidomimetic Synthesis

The rigid azetidine scaffold in tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate mimics the conformational restrictions of proline while offering enhanced metabolic stability through decreased lipophilicity compared to five-membered pyrrolidine alternatives . The 2-oxopropyl substituent provides a functional handle for further derivatization, enabling the construction of azetidine-containing peptidomimetics for drug discovery programs targeting proteases or receptors requiring constrained backbone geometry.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 213.27 g/mol and a LogP of 1.8324, tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate falls within ideal fragment-like physicochemical space (MW < 250; LogP < 3.5) . The ketone functional group enables subsequent fragment growing or linking strategies. The compound's commercial availability at 95% purity from multiple suppliers supports its use in constructing azetidine-focused fragment libraries for screening campaigns.

Cathepsin or Soluble Epoxide Hydrolase (sEH) Inhibitor Intermediate

Patent literature identifies azetidine derivatives as preferential inhibitors of cysteine protease cathepsins (S or L) and soluble epoxide hydrolase (sEH) . While tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate itself is an intermediate rather than a final inhibitor, its structural features—Boc-protected azetidine core with ketone functionality—align with the scaffold requirements described in these patent families, positioning it as a building block for exploring SAR in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.